2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
CAS No.: 1094452-10-4
Cat. No.: VC3038944
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1094452-10-4 |
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Molecular Formula | C12H12ClNO3 |
Molecular Weight | 253.68 g/mol |
IUPAC Name | 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole |
Standard InChI | InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 |
Standard InChI Key | LDALCKBYWYHOHR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC |
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a heterocyclic compound belonging to the oxazole family, which is characterized by a five-membered aromatic ring containing both oxygen and nitrogen atoms. This compound features a chloromethyl group at the second position and a 3,4-dimethoxyphenyl substituent at the fifth position of the oxazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies.
Synthesis
The synthesis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves cyclization reactions using precursors such as aldehydes, amines, and halogenated reagents. A general synthetic pathway is outlined below:
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Preparation of Precursors:
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The starting materials often include 3,4-dimethoxybenzaldehyde and an appropriate amine or nitrile derivative.
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Cyclization:
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The oxazole ring is formed through condensation and cyclization reactions under acidic or basic conditions.
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Chloromethylation:
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The introduction of the chloromethyl group at the second position is achieved using chlorinating agents such as formaldehyde and hydrochloric acid or other specialized reagents.
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Analytical Data
The characterization of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole involves several analytical techniques:
Technique | Key Observations |
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NMR (Proton) | Signals corresponding to aromatic protons, methoxy groups, and chloromethyl protons |
Infrared (IR) | Peaks for C-H stretching (aromatic), C-O (methoxy), and C-Cl bonds |
Mass Spectrometry | Molecular ion peak at , confirming molecular weight |
Elemental Analysis | Consistent with theoretical values for |
Research Findings
Although specific studies on this compound are sparse, related oxazole derivatives have demonstrated promising results in various fields:
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Antimicrobial Activity:
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Oxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.
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Antioxidant Properties:
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Methoxy-substituted phenyl groups often enhance antioxidant potential by scavenging free radicals.
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Drug Design:
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The oxazole scaffold is a common motif in drug discovery due to its stability and ability to interact with biological targets.
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